3-(2-methyl-1,3-oxazol-5-yl)propanoic acid
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Overview
Description
3-(2-methyl-1,3-oxazol-5-yl)propanoic acid is a heterocyclic compound featuring an oxazole ring Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methyl-1,3-oxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-1,3-oxazole with a propanoic acid derivative. The reaction conditions often require a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1,3-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
3-(2-methyl-1,3-oxazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a drug candidate due to its biological activities.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methyl-1,3-oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-oxazole: A simpler oxazole derivative with similar chemical properties.
3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid: A structurally related compound with a phenyl substituent.
Uniqueness
3-(2-methyl-1,3-oxazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1192759-39-9 |
---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
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